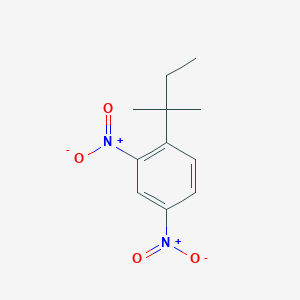

1-(2-Methylbutan-2-yl)-2,4-dinitrobenzene

説明

Structure

3D Structure

特性

IUPAC Name |

1-(2-methylbutan-2-yl)-2,4-dinitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-4-11(2,3)9-6-5-8(12(14)15)7-10(9)13(16)17/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCISIOORPIFQLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 2 Methylbutan 2 Yl 2,4 Dinitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Molecular Structure and Electronic Environment.

NMR spectroscopy provides profound insights into the carbon-hydrogen framework of a molecule and the electronic interactions between atoms. For 1-(2-Methylbutan-2-yl)-2,4-dinitrobenzene, a combination of ¹H and ¹³C NMR spectroscopy allows for the unambiguous assignment of all protons and carbons.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the dinitrophenyl ring and the aliphatic protons of the 2-methylbutan-2-yl (tert-amyl) group. The strong electron-withdrawing nature of the two nitro groups significantly deshields the aromatic protons, causing them to resonate at high chemical shifts (downfield).

The aromatic region is expected to show a characteristic splitting pattern for a 1,2,4-trisubstituted benzene (B151609) ring. The proton at position 3 (H-3), situated between the two nitro groups, is expected to be the most deshielded, appearing as a doublet. The proton at position 5 (H-5) will likely appear as a doublet of doublets due to coupling with both H-3 and H-6. The proton at position 6 (H-6), being ortho to the bulky alkyl group, is expected to be a doublet.

The aliphatic region will display signals characteristic of the tert-amyl group. A triplet for the terminal methyl group protons (-CH₃), a quartet for the methylene (B1212753) group protons (-CH₂-), and a singlet for the two equivalent methyl groups attached to the quaternary carbon are anticipated.

Interactive Data Table: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Coupling Constant (J, Hz) |

| H-3 | 8.80 - 8.90 | d | ~2.5 |

| H-5 | 8.45 - 8.55 | dd | ~8.5, 2.5 |

| H-6 | 7.80 - 7.90 | d | ~8.5 |

| Methylene (-CH₂-) | 1.70 - 1.80 | q | ~7.5 |

| Methyl (gem-dimethyl) | 1.35 - 1.45 | s | - |

| Methyl (ethyl) | 0.85 - 0.95 | t | ~7.5 |

Note: Predicted values are based on the analysis of similar structures and are subject to solvent effects and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum of this compound is expected to show eleven distinct signals, corresponding to the six aromatic carbons and the five carbons of the tert-amyl substituent.

The aromatic carbons directly attached to the nitro groups (C-2 and C-4) will be significantly deshielded and appear at high chemical shifts. The carbon atom attached to the tert-amyl group (C-1) will also be downfield, though to a lesser extent. The remaining aromatic carbons (C-3, C-5, and C-6) will resonate at intermediate chemical shifts.

In the aliphatic region, the quaternary carbon of the tert-amyl group will appear as a singlet at a lower field compared to the other aliphatic carbons. The methylene carbon and the three methyl carbons will be found at higher fields (upfield).

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 148 - 150 |

| C-2 | 146 - 148 |

| C-3 | 120 - 122 |

| C-4 | 149 - 151 |

| C-5 | 127 - 129 |

| C-6 | 133 - 135 |

| Quaternary C (tert-amyl) | 38 - 40 |

| Methylene (-CH₂-) | 30 - 32 |

| Methyl (gem-dimethyl) | 25 - 27 |

| Methyl (ethyl) | 8 - 10 |

Note: Predicted values are based on the analysis of similar structures and are subject to solvent effects and experimental conditions.

The analysis of chemical shifts (δ) in both ¹H and ¹³C NMR spectra reveals the electronic environment of each nucleus. The downfield shifts of the aromatic protons and carbons are a direct consequence of the strong inductive and resonance electron-withdrawing effects of the nitro groups. This deshielding effect is most pronounced at the ortho and para positions to the nitro groups.

The spin-spin coupling constants (J) provide information about the connectivity of atoms. The observed coupling constants in the aromatic region (ortho coupling ~8.5 Hz, meta coupling ~2.5 Hz) are characteristic of substituted benzene rings and allow for the confirmation of the substitution pattern. In the aliphatic portion, the vicinal coupling constant of ~7.5 Hz between the methylene and methyl protons of the ethyl fragment is a key identifier.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectrometry.

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint of the functional groups present.

The FTIR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the nitro groups. The asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro groups typically appear as two strong bands in the regions of 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively.

The aromatic C-H stretching vibrations are expected to be observed as weaker bands above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring will give rise to a series of bands in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching vibrations of the tert-amyl group will be visible in the 2850-2990 cm⁻¹ range.

Interactive Data Table: Predicted FTIR Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak |

| 2990 - 2850 | Aliphatic C-H Stretch | Medium-Strong |

| 1610 - 1590 | Aromatic C=C Stretch | Medium |

| 1560 - 1520 | Asymmetric NO₂ Stretch | Strong |

| 1470 - 1450 | Aromatic C=C Stretch | Medium |

| 1370 - 1340 | Symmetric NO₂ Stretch | Strong |

| 850 - 830 | C-N Stretch | Medium |

| 750 - 730 | C-H Out-of-plane Bend | Strong |

Note: Predicted values are based on the analysis of similar structures and are subject to the physical state of the sample.

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The symmetric stretching of the nitro groups, which is strong in the FTIR spectrum, is also expected to be a prominent band in the Raman spectrum. The breathing mode of the benzene ring, often weak in the FTIR spectrum, typically gives a strong signal in the Raman spectrum around 1000 cm⁻¹. The C-N stretching vibrations and various bending modes of the aromatic ring and the alkyl substituent will also be observable.

Interactive Data Table: Predicted Raman Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium |

| 2990 - 2850 | Aliphatic C-H Stretch | Strong |

| 1610 - 1590 | Aromatic C=C Stretch | Strong |

| 1370 - 1340 | Symmetric NO₂ Stretch | Very Strong |

| 1010 - 990 | Aromatic Ring Breathing | Strong |

| 850 - 830 | C-N Stretch | Medium |

Note: Predicted values are based on the analysis of similar structures and are subject to the excitation wavelength and sample conditions.

Interpretation of Vibrational Spectra with Computational Support

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. The interpretation of these complex spectra is greatly enhanced by computational methods, such as Density Functional Theory (DFT), which can predict vibrational frequencies and modes with a high degree of accuracy. researchgate.netarxiv.orgnih.govresearchgate.netnih.gov

For this compound, the vibrational spectrum is dominated by contributions from the dinitrophenyl ring and the tertiary amyl (2-methylbutan-2-yl) group.

Nitro Group Vibrations: The two nitro (–NO₂) groups are strong absorbers in the IR spectrum. Their symmetric and asymmetric stretching vibrations are among the most characteristic bands. The asymmetric stretching mode is typically observed in the 1500–1560 cm⁻¹ region, while the symmetric stretching mode appears in the 1330–1390 cm⁻¹ range. researchgate.net The electronic environment and potential steric hindrance from the bulky alkyl group can influence the precise frequencies of these bands.

Aromatic Ring Vibrations: The benzene ring exhibits several characteristic vibrations. The C–H stretching modes of the aromatic protons typically appear above 3000 cm⁻¹. scirp.org In-plane C=C stretching vibrations of the ring are found in the 1400–1600 cm⁻¹ region. Out-of-plane C–H bending vibrations, which are often sensitive to the substitution pattern, are expected in the 750–1000 cm⁻¹ range. kit.edu

Alkyl Group Vibrations: The 2-methylbutan-2-yl group contributes characteristic aliphatic C–H stretching vibrations just below 3000 cm⁻¹. Bending vibrations for the methyl (–CH₃) and methylene (–CH₂) groups within the alkyl chain will appear in the 1350–1470 cm⁻¹ region.

Computational modeling using DFT, for instance with the B3LYP functional, allows for the calculation of the harmonic vibrational frequencies. researchgate.netnih.gov These theoretical frequencies can be scaled to better match experimental data, aiding in the definitive assignment of each observed band to a specific molecular motion. This computational support is crucial for resolving ambiguities, especially in complex regions of the spectrum where multiple vibrational modes may overlap. researchgate.net

Table 1: Predicted Vibrational Modes for this compound

| Frequency Range (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| 3000 - 3100 | Aromatic C–H Stretch | Stretching of C–H bonds on the benzene ring. |

| 2850 - 3000 | Aliphatic C–H Stretch | Stretching of C–H bonds in the 2-methylbutan-2-yl group. |

| 1500 - 1560 | Asymmetric NO₂ Stretch | Asymmetric stretching of the N–O bonds in the nitro groups. |

| 1400 - 1600 | Aromatic C=C Stretch | Stretching of the carbon-carbon bonds within the benzene ring. |

| 1330 - 1390 | Symmetric NO₂ Stretch | Symmetric stretching of the N–O bonds in the nitro groups. |

| 750 - 1000 | Aromatic C–H Bend (Out-of-plane) | Bending of the aromatic C–H bonds out of the plane of the ring. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. wikipedia.org The spectrum is dictated by the energy difference between occupied and unoccupied molecular orbitals.

The primary chromophore in this compound is the dinitrophenyl system. The presence of nitro groups, which are strong electron-withdrawing groups, and their conjugation with the benzene ring gives rise to characteristic electronic transitions. shimadzu.com

The UV-Vis spectrum is expected to show strong absorption bands corresponding to π → π* transitions associated with the aromatic system. These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. For dinitrobenzene derivatives, these absorptions are typically found in the ultraviolet region. nist.gov Additionally, weaker n → π* transitions are expected at longer wavelengths. These involve the promotion of a non-bonding electron from an oxygen atom of a nitro group to an antibonding π* orbital of the ring. wikipedia.org

Table 2: Expected Electronic Transitions and Absorption Characteristics

| Transition Type | Expected λₘₐₓ Region (nm) | Description |

|---|---|---|

| π → π | ~230 - 280 | High-intensity absorption involving the conjugated π-system of the dinitrophenyl ring. |

| n → π | > 300 | Lower-intensity absorption involving non-bonding electrons on the nitro group oxygen atoms. |

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is known as the HOMO-LUMO gap. wikipedia.org This gap is a critical parameter for determining a molecule's electronic properties, chemical reactivity, and the wavelength of its lowest-energy electronic transition. edu.krd

For this compound, the HOMO is expected to be primarily localized on the π-system of the benzene ring, with some contribution from the alkyl group. The powerful electron-withdrawing nature of the two nitro groups significantly lowers the energy of the LUMO, which will be predominantly localized on the dinitrophenyl moiety. researchgate.net The interaction of substituent groups with a conjugated system is known to alter the frontier orbital energies and thus the HOMO-LUMO gap. rsc.orgrsc.org

The energy of the HOMO-LUMO gap (ΔE) can be estimated from the onset of the longest wavelength absorption band (λₘₐₓ) in the UV-Vis spectrum using the Planck-Einstein relation. A smaller gap corresponds to absorption at a longer wavelength. Computational methods, particularly DFT and Time-Dependent DFT (TD-DFT), are invaluable for accurately calculating the energies of the HOMO and LUMO and predicting the electronic absorption spectra. researchgate.netnih.gov Molecules with small HOMO-LUMO gaps are generally more reactive than those with large gaps. edu.krd

Table 3: Frontier Orbital Characteristics

| Orbital | Primary Localization | Effect of Substituents |

|---|---|---|

| HOMO | Aromatic π-system | Energy is slightly raised by the electron-donating alkyl group. |

| LUMO | Dinitrophenyl system (including NO₂) | Energy is significantly lowered by the two electron-withdrawing nitro groups. |

| HOMO-LUMO Gap | Governs λₘₐₓ | The combination of substituents results in a specific energy gap, determining the color and reactivity. |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides the precise mass of a molecule and its fragments with high accuracy, allowing for the determination of its elemental formula. strath.ac.uk

The molecular formula for this compound is C₁₁H₁₄N₂O₄. Its monoisotopic mass, calculated from the most abundant isotopes of each element, is 238.0954 u. HRMS can measure this mass with an error of less than 5 parts per million (ppm), confirming the elemental composition.

The fragmentation pattern observed in the mass spectrum upon ionization (e.g., by electron impact) provides valuable structural information. For this molecule, several key fragmentation pathways are predictable:

Alpha-Cleavage: The most prominent fragmentation is expected to be the cleavage of the bond between the tertiary carbon of the alkyl group and the benzene ring. This would result in the loss of a 2-methylbutan-2-yl radical (•C₅H₁₁) and the formation of a 2,4-dinitrophenyl cation at m/z 167. Alternatively, and more favorably, it could lead to the formation of a highly stable tertiary carbocation [C(CH₃)₂(C₂H₅)]⁺ at m/z 85, which may appear as the base peak.

Loss of Nitro Groups: Fragmentation of nitroaromatic compounds often involves the loss of nitro-related species. nih.gov Common losses include •NO₂ (46 u), •NO (30 u), and •O (16 u) from the molecular ion or subsequent fragments. nih.govyoutube.com For instance, a peak at m/z 192 ([M-NO₂]⁺) would be indicative of this pathway.

Fragmentation of the Alkyl Chain: The 2-methylbutan-2-yl group itself can fragment. A common loss is that of an ethyl radical (•C₂H₅, 29 u), leading to a fragment ion at m/z 209 ([M-29]⁺). Loss of a methyl radical (•CH₃, 15 u) is also possible. libretexts.org

Table 4: Predicted HRMS Fragmentation Pattern

| m/z (Predicted) | Fragment Ion Formula | Origin of Fragment |

|---|---|---|

| 238.0954 | [C₁₁H₁₄N₂O₄]⁺• | Molecular Ion (M⁺•) |

| 209.0821 | [C₉H₁₁N₂O₄]⁺ | [M - C₂H₅]⁺ |

| 192.0691 | [C₁₁H₁₄NO₂]⁺• | [M - NO₂]⁺• |

| 85.0966 | [C₆H₁₃]⁺ | [C(CH₃)₂(C₂H₅)]⁺ (tertiary carbocation) |

| 167.0144 | [C₆H₃N₂O₄]⁺ | [M - C₅H₁₁]⁺ (dinitrophenyl cation) |

Electron Spin Resonance (ESR) Spectroscopy for Characterization of Anion Radicals and Conformational Isomers

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. aip.org The reduction of this compound by one electron generates its corresponding anion radical, which is ESR-active.

The ESR spectrum of this anion radical would be characterized by hyperfine splitting, which arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei, primarily the two ¹⁴N nuclei (nuclear spin I=1) of the nitro groups and the three aromatic protons (I=1/2). vaia.comlibretexts.org

Hyperfine Coupling: The magnitude of the splitting, known as the hyperfine coupling constant (a), is proportional to the spin density of the unpaired electron at the nucleus. libretexts.org For dinitrobenzene anions, the unpaired electron is delocalized across the entire π-system, including both nitro groups. aip.org The spectrum would therefore show splitting from two nitrogen atoms and three protons.

Conformational Effects: The bulky 2-methylbutan-2-yl group may cause steric hindrance, potentially forcing one or both of the nitro groups to twist out of the plane of the benzene ring. Such a conformational change would disrupt the π-conjugation. If the rotation of the nitro groups is slow on the ESR timescale, this could lead to two inequivalent nitrogen hyperfine coupling constants (aN1 ≠ aN2), providing insight into the radical's conformation. rsc.org In solution, if the cation of the reducing agent forms a tight ion pair with one of the nitro groups, this can also lead to inequivalent nitrogen splittings. rsc.org The analysis of the number of lines and their splitting constants in the ESR spectrum can thus provide detailed information on the electronic structure and geometry of the anion radical. vaia.com

Crystallographic Analysis and Solid State Structural Investigations of 1 2 Methylbutan 2 Yl 2,4 Dinitrobenzene

Single Crystal X-ray Diffraction for Definitive Molecular Geometry and Crystal Packing

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. rigaku.com This technique would provide an unambiguous determination of the molecular structure of 1-(2-Methylbutan-2-yl)-2,4-dinitrobenzene, offering insights into its geometry and the forces governing its crystal packing.

Analysis of Molecular Conformation, Planarity of the Benzene (B151609) Ring, and Nitro Group Orientations

The conformation of the this compound molecule would be a key area of investigation. SCXRD data would allow for a detailed analysis of the planarity of the benzene ring. While aromatic rings are generally planar, substituents can sometimes induce slight deviations.

The orientation of the nitro groups is of particular interest. In many dinitrobenzene compounds, the nitro groups are twisted out of the plane of the benzene ring to relieve steric strain. researchgate.net The degree of this twisting would be precisely quantified by the torsion angles obtained from SCXRD. The bulky 2-methylbutan-2-yl group would likely influence the orientation of the adjacent nitro group at the 2-position.

Identification and Characterization of Intermolecular Interactions: Hydrogen Bonding (C-H...O interactions) and π-Stacking

Beyond the individual molecule, SCXRD reveals how molecules pack together in the crystal lattice. This packing is governed by intermolecular interactions. In compounds lacking strong hydrogen bond donors, weaker interactions such as C-H...O hydrogen bonds and π-stacking play a crucial role.

For this compound, the nitro groups provide potential oxygen acceptors for weak C-H...O hydrogen bonds from the aromatic and aliphatic C-H groups of neighboring molecules. The presence and geometry of these interactions would be identified through analysis of intermolecular distances and angles. Additionally, the aromatic rings could engage in π-stacking interactions, where the electron-rich π systems of adjacent benzene rings align. The nature of these interactions (e.g., parallel-displaced or T-shaped) would be characterized.

Study of Crystal Structure Polymorphism and its Impact on Solid-State Properties

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. researchgate.netresearchgate.net Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability. The study of polymorphism is critical in materials science and pharmaceuticals.

For this compound, a systematic investigation of its crystallization under various conditions (e.g., different solvents, temperatures, and cooling rates) could reveal the existence of multiple polymorphs. Techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), in conjunction with X-ray diffraction, would be employed to identify and characterize these different crystalline forms. Each polymorph would have a unique crystal packing arrangement, potentially arising from different molecular conformations or intermolecular interaction patterns. The discovery of polymorphs for this compound would be significant for understanding its solid-state behavior. For example, two polymorphic forms of 4′-methyl-2,4-dinitrodiphenylamine have been identified, one of which is non-centrosymmetric, suggesting potential applications in non-linear optics. mdpi.com

Powder X-ray Diffraction (PXRD) for Crystalline Nature and Phase Identification

Powder X-ray Diffraction (PXRD) is a powerful technique used to analyze bulk crystalline materials. nih.gov Unlike SCXRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline powder. The resulting diffraction pattern is a fingerprint of the crystalline phase.

For this compound, PXRD would be used to:

Confirm Crystalline Nature: A sharp, well-defined diffraction pattern would confirm that the bulk sample is crystalline rather than amorphous.

Phase Identification: The experimental PXRD pattern could be compared to a pattern simulated from single-crystal data (if available) to confirm phase purity.

Polymorph Screening: Different polymorphs will produce distinct PXRD patterns, making it a valuable tool for identifying and distinguishing between them.

Quality Control: PXRD is widely used in industrial settings to ensure batch-to-batch consistency of crystalline materials.

Computational Chemistry and Theoretical Modeling of 1 2 Methylbutan 2 Yl 2,4 Dinitrobenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties by calculating the electron density.

The initial step in computational analysis involves determining the most stable three-dimensional arrangement of the molecule, known as geometry optimization. For 1-(2-Methylbutan-2-yl)-2,4-dinitrobenzene, this process reveals the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. DFT methods, such as B3LYP with a 6-311+G(d,p) basis set, are commonly employed for this purpose. nih.gov

Following optimization, vibrational frequency analysis is performed. This calculation serves two primary functions: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared and Raman spectra. nih.govresearchgate.net Each calculated frequency corresponds to a specific vibrational mode, such as the symmetric and asymmetric stretching of the nitro (NO2) groups, C-H bond vibrations, and the skeletal vibrations of the benzene (B151609) ring. researchgate.net

Furthermore, these calculations yield important thermochemical properties, including zero-point vibrational energy (ZPVE), enthalpy, entropy, and Gibbs free energy, which are crucial for understanding the molecule's stability and thermodynamic behavior under various conditions.

Table 1: Calculated Thermochemical Properties for this compound

| Property | Value (Illustrative) | Unit |

|---|---|---|

| Zero-Point Vibrational Energy (ZPVE) | 215.78 | kcal/mol |

| Enthalpy (H) | -845.32 | Hartree |

| Gibbs Free Energy (G) | -845.38 | Hartree |

Note: The values in this table are illustrative and represent typical outputs from DFT calculations.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. irjweb.com The HOMO is the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the region most likely to accept an electron, highlighting sites prone to nucleophilic attack. irjweb.comajchem-a.com

For this compound, the HOMO is expected to be localized primarily on the benzene ring, influenced by the electron-donating nature of the alkyl group. The LUMO, however, is anticipated to be concentrated on the nitro groups and the carbon atoms to which they are attached, due to the strong electron-withdrawing character of the NO2 groups. dtic.mil

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap implies the opposite. irjweb.com From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing quantitative measures of the molecule's chemical behavior. ajchem-a.comresearchgate.net

Table 2: Frontier Molecular Orbitals and Global Reactivity Descriptors

| Parameter | Formula | Illustrative Value | Unit |

|---|---|---|---|

| HOMO Energy (EHOMO) | - | -6.85 | eV |

| LUMO Energy (ELUMO) | - | -2.40 | eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.45 | eV |

| Ionization Potential (I) | -EHOMO | 6.85 | eV |

| Electron Affinity (A) | -ELUMO | 2.40 | eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.225 | eV |

| Chemical Softness (S) | 1 / (2η) | 0.225 | eV⁻¹ |

| Electronegativity (χ) | (I + A) / 2 | 4.625 | eV |

Note: The values in this table are illustrative and based on typical DFT calculations for similar aromatic nitro compounds.

Natural Bond Orbital (NBO) analysis provides a detailed picture of charge distribution within the molecule by localizing electrons into specific bonds and lone pairs. researchgate.net This method quantifies the partial charges on each atom, revealing the electronic effects of the substituents. In this compound, NBO analysis would likely show significant positive charges on the nitrogen atoms of the nitro groups and the carbon atoms attached to them, with negative charges on the oxygen atoms. The tert-amyl group's carbons would exhibit smaller negative charges, reflecting its electron-donating nature. researchgate.net

The Molecular Electrostatic Potential (MESP) surface is a visual representation of the charge distribution, mapping the electrostatic potential onto the molecule's electron density surface. nih.gov Regions of negative potential (typically colored red) indicate electron-rich areas that are attractive to electrophiles, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. nih.gov For this molecule, the MESP would show intense negative potential around the oxygen atoms of the nitro groups, making them sites for interaction with electrophiles or hydrogen bond donors. nih.gov Conversely, the area around the aromatic protons and the carbons attached to the nitro groups would exhibit positive potential. walisongo.ac.id

The combined insights from frontier orbitals, NBO, and MESP analyses allow for the prediction of reaction sites. The strong electron-withdrawing nature of the two nitro groups deactivates the benzene ring towards electrophilic substitution. However, they strongly activate the ring for nucleophilic aromatic substitution (SNAr). semanticscholar.orgscribd.com The LUMO distribution and MESP surface would identify the carbon atoms attached to the nitro groups as the most probable sites for nucleophilic attack. The formation of a stable Meisenheimer complex intermediate is a key feature of the SNAr mechanism. scribd.com The bulky tert-amyl group may sterically hinder attack at the ortho position, potentially favoring substitution at the para position.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the behavior of molecules in their electronic excited states. mdpi.com It is particularly effective for simulating UV-Vis absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.netnih.gov

For this compound, TD-DFT calculations can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. dtic.mil The primary electronic transitions responsible for the absorption profile are typically from π orbitals of the benzene ring (often involving the HOMO) to π* orbitals of the nitro groups (often involving the LUMO). dtic.mil These n→π* and π→π* transitions are characteristic of aromatic nitro compounds. The simulated spectrum can be compared with experimental data to validate the computational model. mdpi.com

Table 3: Simulated UV-Vis Absorption Data (TD-DFT)

| Transition | Wavelength (λmax) (nm) | Excitation Energy (eV) | Oscillator Strength (f) |

|---|---|---|---|

| S0 → S1 | 345 | 3.59 | 0.085 |

| S0 → S2 | 290 | 4.27 | 0.150 |

Note: The values in this table are illustrative examples of what TD-DFT calculations might predict for this molecule in a solvent like methanol (B129727).

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior in Solution

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations explore its dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes and intermolecular interactions in a simulated environment, such as a solvent box. nih.govnih.gov

For this compound, MD simulations can reveal the conformational flexibility of the tert-amyl group and the rotational dynamics of the nitro groups. nih.gov By simulating the molecule in a solvent like water or methanol, one can study how solvent molecules arrange around the solute and how this solvation shell influences its conformation and reactivity. dtu.dk Analysis of the simulation trajectory can identify the most populated conformations and the energy barriers between them, providing a comprehensive understanding of the molecule's conformational landscape. researchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Dinitrobenzene Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. For dinitrobenzene derivatives, these models are crucial for predicting toxicological profiles and environmental fate. The underlying principle is that variations in the structural or physicochemical properties of a series of compounds are responsible for the observed differences in their activities or properties.

QSAR/QSPR models for dinitrobenzene derivatives typically employ a range of molecular descriptors that quantify various aspects of their molecular structure. These descriptors are broadly categorized into electronic, steric, and hydrophobic parameters. Electronic descriptors, such as the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) and Hammett constants, account for the electrophilic nature of nitroaromatics, which is often linked to their mechanism of toxicity. Hydrophobicity, commonly represented by the logarithm of the octanol-water partition coefficient (log P), governs the transport and accumulation of these compounds in biological systems.

The inclusion of steric parameters is particularly important for accurately modeling the behavior of dinitrobenzene derivatives with bulky substituents. nih.govnih.gov Steric hindrance can significantly influence the orientation of the nitro groups relative to the benzene ring, thereby affecting their electronic properties and interaction with biological macromolecules. Common steric descriptors include Taft's steric parameter (Es) and Verloop's sterimol parameters (L, B1, B5), which quantify the size and shape of substituents. nih.gov

A general form of a multiparameter QSAR/QSPR equation for dinitrobenzene derivatives can be expressed as:

Biological Activity / Property = c1(Electronic Descriptor) + c2(Hydrophobic Descriptor) + c3(Steric Descriptor) + constant

The following interactive data table provides a hypothetical dataset for a series of 2,4-dinitrobenzene derivatives, illustrating the types of descriptors used in QSAR/QSPR modeling. The values for this compound are estimated to demonstrate the expected influence of a bulky alkyl group.

| Compound | Substituent (R) | log P | ELUMO (eV) | Es | Predicted Toxicity (log 1/C) |

| 1 | -H | 1.98 | -2.85 | 1.24 | 2.50 |

| 2 | -CH3 | 2.51 | -2.80 | 0.00 | 2.85 |

| 3 | -CH(CH3)2 | 3.43 | -2.76 | -0.47 | 3.20 |

| 4 | -C(CH3)3 | 3.95 | -2.73 | -1.54 | 3.45 |

| 5 | -CH2CH(CH3)2 | 3.90 | -2.74 | -0.93 | 3.40 |

| 6 | -C(CH3)2CH2CH3 (2-Methylbutan-2-yl) | 4.35 | -2.71 | -1.74 | 3.60 |

This table is illustrative. The values are based on general trends and are not from a specific experimental study.

In this illustrative model, an increase in hydrophobicity (log P) and a decrease in the steric parameter Es (indicating a bulkier substituent) are correlated with an increase in predicted toxicity. The ELUMO values show a slight increase with the electron-donating nature of the alkyl groups. Such models, once validated, can be used to predict the properties of untested dinitrobenzene derivatives, thereby prioritizing experimental studies and reducing the need for extensive animal testing.

Computational Investigation of Steric Effects of the 2-Methylbutan-2-yl Group on Molecular Configuration and Electronic Interactions

The 2-methylbutan-2-yl group, also known as the tert-amyl group, is a bulky, sterically demanding substituent. When attached to the C1 position of the 2,4-dinitrobenzene ring, it exerts significant steric hindrance, primarily on the ortho-nitro group at the C2 position. This steric repulsion forces the nitro group to twist out of the plane of the benzene ring. This deviation from coplanarity has profound consequences for the molecule's electronic structure and reactivity. nih.gov

Computational methods, such as Density Functional Theory (DFT), are employed to investigate these steric effects. By performing geometry optimizations, it is possible to calculate key structural parameters, such as the dihedral angle between the nitro group and the aromatic ring. For an unsubstituted or minimally substituted nitrobenzene (B124822), the nitro group tends to be coplanar with the benzene ring to maximize resonance stabilization. However, the presence of a bulky ortho-substituent disrupts this planarity.

The twisting of the nitro group out of the plane of the benzene ring leads to a reduction in the overlap between the p-orbitals of the nitro group and the π-system of the ring. This diminished resonance has several electronic consequences:

Reduced Electron-Withdrawing Effect: The electron-withdrawing capacity of the nitro group is attenuated. This can be observed through changes in the calculated electrostatic potential and atomic charges.

Altered Bond Lengths: The C-N bond connecting the nitro group to the ring may lengthen, while the N-O bond lengths within the nitro group may shorten, reflecting a more isolated nitro group character.

Impact on Reactivity: The steric hindrance and altered electronic properties can affect the molecule's reactivity in processes such as nucleophilic aromatic substitution.

The following interactive data table presents plausible computed data illustrating the steric effects of the 2-methylbutan-2-yl group compared to smaller alkyl groups on the geometry of the ortho-nitro group in 2,4-dinitrobenzene derivatives.

| Substituent at C1 | C2-C1-N-O Dihedral Angle (°) | C1-N Bond Length (Å) | Net Charge on Nitro Group |

| -H | ~0 | 1.475 | -0.35 |

| -CH3 | ~30 | 1.478 | -0.33 |

| -C(CH3)3 | ~60 | 1.485 | -0.30 |

| -C(CH3)2CH2CH3 | ~65 | 1.487 | -0.29 |

The data illustrates that as the steric bulk of the alkyl group increases, the dihedral angle of the ortho-nitro group is predicted to increase significantly. This twisting is accompanied by a slight elongation of the C-N bond and a decrease in the net negative charge on the nitro group, consistent with reduced resonance interaction with the aromatic ring. These computational insights are crucial for understanding the structure-property relationships of sterically hindered dinitrobenzene derivatives and for refining the steric parameters used in QSAR/QSPR models.

Environmental Transformation and Degradation Pathways of Dinitrobenzene Derivatives

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that transform chemical compounds in the environment. For dinitrobenzene derivatives, key abiotic pathways include photochemical reactions and oxidation by environmentally relevant radicals.

Photochemical Degradation under UV and Solar Radiation Exposure

Photochemical degradation, or photolysis, is a significant abiotic process for dinitroaromatic compounds in aquatic environments. nih.gov Exposure to ultraviolet (UV) and solar radiation can initiate the breakdown of these molecules.

Studies on 1,3-dinitrobenzene (B52904) (1,3-DNB) show that it undergoes photolysis in water, with a reported half-life of 23 days, a reaction that can be sensitized by the presence of humic substances. nih.gov The process involves the absorption of light energy, which can lead to the excitation of the molecule and subsequent bond cleavage or reaction with other species. The combination of UV radiation with an oxidant like hydrogen peroxide (H₂O₂) significantly enhances the degradation rate of 1,3-DNB. researchgate.net This enhanced process, known as an advanced oxidation process, leads to the formation of various phenolic intermediates through the attack of hydroxyl radicals on the parent compound. researchgate.net Research has also noted that some nitroaromatic compounds are photosensitive, changing color from yellow to green or darker shades when irradiated with sunlight or UV light. semanticscholar.org In some cases, photolysis can lead to denitration, where a nitro group is removed from the aromatic ring. semanticscholar.org

Reactions with Environmentally Relevant Oxidants (e.g., Hydroxyl Radicals)

Hydroxyl radicals (•OH) are highly reactive, non-selective oxidants that play a central role in the atmospheric and aquatic degradation of many organic pollutants. nih.gov They are generated through various environmental processes, including the photolysis of hydrogen peroxide or ozone.

The reaction between hydroxyl radicals and dinitroaromatic compounds is a key degradation pathway. nih.gov For 2,4-dinitrotoluene (B133949) (DNT), a structurally similar compound, theoretical studies show that the dominant degradation mechanism involves a series of sequential hydrogen abstraction reactions from the methyl group. nih.gov Another significant pathway is the addition of the hydroxyl radical to the aromatic ring, forming a hydroxycyclohexadienyl radical intermediate. nih.gov This intermediate can then undergo further reactions, such as elimination, leading to the formation of phenolic compounds. researchgate.netresearchgate.net The information gained from these studies helps to elucidate the detailed reaction mechanisms between nitroaromatic explosives and hydroxyl radicals in advanced oxidation processes. nih.gov

Biotic (Microbial) Degradation Processes

Biotic degradation relies on the metabolic activity of microorganisms, such as bacteria and fungi, to transform or mineralize organic compounds. semanticscholar.orgomicsonline.org Dinitrobenzene derivatives can be broken down under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. nih.gov

Aerobic and Anaerobic Biodegradation by Bacterial and Fungal Strains

Numerous microorganisms have been identified that can degrade dinitrobenzene compounds. semanticscholar.orgresearchgate.net The efficiency and products of biodegradation can differ significantly between aerobic and anaerobic environments.

Under aerobic conditions, various bacterial and fungal strains have been shown to degrade 1,3-DNB. One study isolated sixteen different microorganisms, including species from the genera Streptomyces, Micrococcus, and Candida, which achieved 52% to 88% degradation in synthetic media. researchgate.net A pure culture of Rhodococcus sp. isolated from contaminated soil was capable of utilizing 1,3-DNB as its sole nitrogen source. nih.gov

Anaerobic conditions can also be highly effective for the transformation of dinitrobenzenes. In one study using sewage sludge, approximately 80% of 1,3-DNB was degraded in 28 days under anaerobic conditions, compared to about 40% degradation under aerobic conditions over the same period. nih.gov The primary product formed under both conditions was nitroaniline. nih.gov The coupling of anaerobic and aerobic processes can be a valuable strategy, where the initial anaerobic transformation of nitrobenzene (B124822) produces aniline, which is subsequently degraded in an aerobic environment. nih.gov

| Condition | Microorganism/System | Degradation Efficiency | Time Frame | Key Findings/Products | Source |

|---|---|---|---|---|---|

| Aerobic | Sewage Sludge Effluent | ~40% | 28 days | Nitroaniline was a transformation product. | nih.gov |

| Anaerobic | Sewage Sludge Effluent | ~80% | 28 days | Degradation was more rapid than under aerobic conditions. Nitroaniline was a product. | nih.gov |

| Aerobic | Candida pulcherrima | Not specified | Not specified | Degraded 1,3-DNB to carbon dioxide. Intermediates included m-nitrophenol and resorcinol. | nih.gov |

| Aerobic | Rhodococcus strain QT-1 | Not specified | Not specified | Utilized 1,3-DNB as a sole nitrogen source, forming nitrocatechol. | researchgate.net |

| Aerobic | Mixed culture (e.g., Streptomyces, Micrococcus) | 52% - 88% | Not specified | Degradation observed in both synthetic media and industrial waste. | researchgate.net |

Biochemical Pathways Involved in Nitro Group Reduction and Aromatic Ring Cleavage

The microbial breakdown of dinitroaromatic compounds proceeds through complex biochemical pathways, which generally begin with either the reduction of the nitro groups or the oxidation of the aromatic ring. semanticscholar.org

The most common initial step is the reduction of a nitro group (-NO₂) to a nitroso (-NO), then a hydroxylamino (-NHOH), and finally an amino group (-NH₂). semanticscholar.orgnih.gov This six-electron reduction is catalyzed by enzymes called nitroreductases. nih.gov This pathway is significant because the resulting aromatic amines are often more susceptible to further degradation than the original nitroaromatic compound. For dinitrobenzenes, the reduction can occur under both aerobic and anaerobic conditions. nih.gov

Alternatively, an oxidative pathway can initiate degradation. This involves the action of dioxygenase or monooxygenase enzymes, which incorporate one or two oxygen atoms into the aromatic ring, typically forming catechols or substituted catechols. semanticscholar.orgresearchgate.net This step destabilizes the aromatic ring, making it susceptible to cleavage. Following the formation of these dihydroxylated intermediates, ring-cleavage dioxygenases break open the aromatic ring, leading to the formation of aliphatic acids (such as fumaric acid) that can be funneled into central metabolic pathways like the Krebs cycle. nih.gov For instance, the degradation of 1,3-DNB by Candida pulcherrima has been shown to produce intermediates like m-nitrophenol, m-aminophenol, and resorcinol, indicating a pathway involving both nitro group reduction and ring hydroxylation prior to cleavage. nih.gov

Photocatalytic Degradation using Advanced Catalytic Materials (e.g., TiO₂)

Photocatalysis using semiconductor materials like titanium dioxide (TiO₂) is an effective advanced oxidation process for the complete mineralization of recalcitrant organic pollutants, including dinitrobenzene derivatives. researchgate.net This technology utilizes light energy (UV or solar) to activate a catalyst, which in turn generates highly reactive species that destroy the target pollutants.

When TiO₂ is illuminated with photons of sufficient energy, it generates electron-hole pairs. novapublishers.com These charge carriers migrate to the catalyst surface and react with water and oxygen to produce powerful oxidizing agents, primarily hydroxyl radicals (•OH). These radicals then attack the dinitrobenzene molecule, initiating its degradation. researchgate.net

A study on the photocatalytic degradation of m-dinitrobenzene (m-DNB) in a TiO₂ slurry found that the compound could be completely degraded within 4 hours. researchgate.net The degradation was found to proceed through the formation of various phenolic intermediates, consistent with a hydroxyl radical-mediated attack mechanism. researchgate.net The efficiency of the process is influenced by several parameters, including catalyst loading, initial pollutant concentration, pH, and the presence of other ions in the water. researchgate.net Doping TiO₂ with other materials can also enhance its photocatalytic activity under visible light. nih.gov

| Parameter | Condition/Value | Effect on Degradation | Source |

|---|---|---|---|

| Catalyst | Titanium Dioxide (TiO₂) | Effective for complete degradation of m-DNB. | researchgate.net |

| Radiation Source | Artificial UV & Concentrated Solar | Both sources successfully induced degradation. | researchgate.net |

| Degradation Time | ~4 hours | Time required for complete degradation of m-DNB (Nitrobenzene degraded faster, in ~2 hours). | researchgate.net |

| Effect of pH | Studied at pH 3, 7, and 11 | The degradation rate is influenced by pH, which affects the surface charge of the TiO₂ catalyst. | researchgate.net |

| Intermediates | Various phenolic compounds | Formation indicates that hydroxyl radical attack on the aromatic ring is a key mechanism. | researchgate.net |

Lack of Specific Data for 1-(2-Methylbutan-2-yl)-2,4-dinitrobenzene

A thorough search of available scientific literature reveals a significant lack of specific research on the environmental transformation and degradation pathways of the chemical compound This compound . Consequently, detailed information regarding the influence of catalyst loading, pH, and initial compound concentration on its degradation kinetics, as well as the identification of its specific intermediate degradation products, is not available.

General studies on related dinitrobenzene derivatives, such as 1,3-dinitrobenzene and 2,4-dinitrotoluene, indicate that the degradation of these compounds is influenced by environmental conditions. For instance, the degradation of some dinitrobenzene compounds is known to be affected by pH. researchgate.netresearchgate.netacs.org The degradation pathways often involve the reduction of the nitro groups to amino groups, potentially forming various intermediates before the aromatic ring is cleaved. nih.govethz.ch

However, the presence of the bulky 2-methylbutan-2-yl group on the benzene (B151609) ring of this compound would significantly influence its chemical properties and, therefore, its environmental fate and degradation pathways. This substituent group's steric and electronic effects would likely result in different degradation kinetics and a unique set of intermediate products compared to simpler dinitrobenzene compounds.

Without specific experimental data for this compound, it is not possible to provide a scientifically accurate and detailed account as requested in the article outline. The generation of data tables and a thorough discussion of its specific degradation kinetics and intermediates would be purely speculative and would not meet the required standards of scientific accuracy. Further experimental research is needed to elucidate the environmental transformation and degradation of this particular compound.

Advanced Analytical Methodologies for Detection and Quantification of Dinitrobenzene Derivatives

Chromatographic Techniques for Separation and Analysis.

Chromatography is a cornerstone of separation science, and its application to dinitrobenzene derivatives has led to the development of robust and reliable analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominent techniques employed for this purpose.

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods.

High-Performance Liquid Chromatography, particularly in the reversed-phase mode, is a widely used technique for the analysis of nitroaromatic compounds. The separation is based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase. For a compound like 1-(2-Methylbutan-2-yl)-2,4-dinitrobenzene, its non-polar character, attributed to the alkyl group and benzene (B151609) ring, results in strong retention on a hydrophobic stationary phase.

Method development for this compound typically involves a C18 (octadecylsilane) column, which provides a hydrophobic surface for interaction. The mobile phase is usually a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water. An isocratic elution with a constant mobile phase composition can be effective, though a gradient elution, where the solvent strength is increased over time, may be employed to optimize the separation of multiple components. Detection is commonly achieved using an ultraviolet (UV) detector, as the nitro groups and the aromatic ring act as strong chromophores, typically showing maximum absorbance around 240-270 nm.

The validation of an HPLC method is essential to ensure its reliability and accuracy. Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). These parameters are established through rigorous testing using standard solutions of the analyte.

| Parameter | Typical Acceptance Criteria | Description |

| Linearity (R²) | ≥ 0.999 | Establishes the proportional relationship between detector response and analyte concentration over a specific range. |

| Precision (%RSD) | ≤ 2% for intra-day and inter-day | Measures the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. |

| Accuracy (% Recovery) | 98 - 102% | Assesses the closeness of the measured value to the true value, often determined by spike-recovery experiments. |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified. |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. |

| This table is interactive. Users can sort columns by clicking on the headers. |

Application of Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.org It is highly suitable for the analysis of volatile and semi-volatile compounds like this compound. wikipedia.org In GC, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase within a capillary column. nih.gov

For qualitative analysis, the mass spectrometer plays a crucial role. After separation in the GC column, the analyte molecules are ionized, typically by electron ionization (EI), which causes them to fragment in a reproducible manner. chromforum.org The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. chromforum.org The fragmentation pattern of dinitrobenzene derivatives often involves the loss of nitro groups (NO₂), the alkyl side chain, and cleavage of the benzene ring, providing structural information for definitive identification. chromforum.org

Quantitative analysis is performed by operating the mass spectrometer in either full-scan mode or selected ion monitoring (SIM) mode. In SIM mode, the instrument is set to detect only a few characteristic ions of the target analyte. This approach significantly enhances sensitivity and is preferred for trace-level quantification. The peak area of the selected ion is proportional to the concentration of the compound in the sample. researchgate.net

| Parameter | Typical GC-MS Conditions for Nitroaromatics |

| GC Column | DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature 100°C, ramped to 280°C at 10°C/min |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Acquisition Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) |

| This table is interactive. Users can sort columns by clicking on the headers. |

Strategies for Pre-column Derivatization to Enhance Detection Sensitivity.

While dinitrobenzene derivatives have inherent UV absorbance, enhancing detection sensitivity can be crucial for trace-level analysis. Pre-column derivatization is a strategy where the analyte is chemically modified before its introduction into the chromatographic system. This modification aims to introduce a moiety that exhibits a much stronger response to the detector being used.

A common strategy for nitroaromatic compounds involves the chemical reduction of the nitro groups (-NO₂) to primary amine groups (-NH₂). researchgate.net This conversion is advantageous because aromatic amines can be readily derivatized with a variety of reagents to form highly fluorescent products. researchgate.netjsynthchem.com Fluorescence detection is inherently more sensitive than UV absorbance detection.

The reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) in the presence of a catalyst or tin(II) chloride. wikipedia.orgjsynthchem.com Once the 1-(2-methylbutan-2-yl)-2,4-diaminobenzene is formed, it can be reacted with a fluorescent tagging reagent. Common derivatizing agents for primary amines include:

9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with primary and secondary amines to yield highly fluorescent and stable derivatives. researchgate.net

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form intensely fluorescent isoindole derivatives. thermofisher.com

Dansyl Chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride): Reacts with primary and secondary amino groups to produce stable, fluorescent sulfonamide adducts. researchgate.net

This two-step approach—reduction followed by fluorescent derivatization—can lower the limits of detection by several orders of magnitude, enabling the quantification of trace amounts of the original dinitrobenzene compound. researchgate.net

Electrochemical Sensing Platforms for Nitroaromatic Compounds.

Electrochemical sensors offer a promising alternative to chromatographic methods, providing rapid, sensitive, and cost-effective analysis, which is particularly useful for on-site detection. These sensors operate by measuring the change in an electrical signal (current or potential) that occurs when the target analyte interacts with an electrode surface.

Design and Application of Silicon-Based Electrodes for Dinitrobenzene Detection.

Silicon, a key material in the electronics industry, has been explored for the fabrication of electrochemical sensors. Silicon-based electrodes, particularly those with modified surfaces, can be designed for the sensitive detection of dinitrobenzene derivatives. mdpi.com One approach involves using oxide-free, hydrogen-terminated silicon (Si-H) surfaces. On these surfaces, the electrochemical reduction of dinitrobenzene (DNB) has been shown to be an irreversible process, which can be monitored using techniques like cyclic voltammetry (CV). mdpi.com The irreversible nature of the reaction can lead to the formation of a polymeric film on the electrode surface, with the film's thickness being proportional to the DNB concentration. mdpi.com This phenomenon can be exploited for sensing applications.

Furthermore, modifying electrode surfaces with silicon-based materials, such as mesoporous silica (B1680970) (e.g., MCM-41), can significantly enhance sensitivity. nih.govacs.org These materials possess a high surface area and a strong affinity for adsorbing nitroaromatic compounds. nih.govacs.org When a glassy carbon electrode is modified with a thin film of mesoporous silica, it can preconcentrate dinitrobenzene from the sample solution onto the electrode surface. This preconcentration effect leads to a substantial increase in the reduction current, thereby lowering the detection limit to nanomolar levels. nih.gov The design of such sensors leverages the synergistic effects of the high surface area of the silica and the electrochemical activity of the nitro groups.

Investigation of Electroreduction Mechanisms at Sensor Interfaces.

Understanding the electroreduction mechanism of dinitrobenzene derivatives at the sensor interface is fundamental to optimizing sensor performance. The electrochemical reduction of nitroaromatic compounds is a complex, multi-step process. researchgate.net Using techniques like cyclic voltammetry, the reduction of a dinitrobenzene compound typically shows two distinct reduction peaks, corresponding to the stepwise reduction of the two nitro groups. mdpi.com

The general mechanism in an aprotic medium involves the following steps for each nitro group:

First Electron Transfer: The nitro group (Ar-NO₂) accepts an electron to form a radical anion (Ar-NO₂⁻•). This is often a reversible step.

Second Electron Transfer: The radical anion can accept a second electron to form a dianion (Ar-NO₂²⁻).

Integrated Analytical Approaches for Complex Environmental and Biological Matrices

The detection and quantification of this compound in complex environmental and biological matrices present significant analytical challenges. The inherent complexity and variability of samples such as soil, water, blood, and tissue necessitate the use of integrated analytical approaches. These strategies combine sophisticated sample preparation techniques with highly selective and sensitive detection methods to achieve reliable and accurate results. The integration of multiple analytical steps ensures the effective removal of interfering substances and enhances the signal-to-noise ratio for the target analyte.

Environmental matrices are often heterogeneous and can contain a multitude of organic and inorganic compounds that can interfere with the analysis. For instance, soil and sediment samples require rigorous extraction and clean-up procedures to isolate the analyte of interest from humic acids and other organic matter. Similarly, biological matrices like blood plasma and adipose tissue are rich in lipids and proteins that can cause matrix effects in the analytical instrumentation. To overcome these challenges, a multi-step approach involving extraction, purification, and instrumental analysis is typically employed.

Hyphenated analytical techniques, which couple a separation technique with a detection technique, are at the forefront of analyzing trace levels of dinitrobenzene derivatives. researchgate.netcdc.govresearchgate.net Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for this purpose. longdom.orgnih.govresearchgate.net The chromatographic step separates this compound from other components in the sample, while the mass spectrometer provides definitive identification and quantification based on its mass-to-charge ratio and fragmentation pattern. For enhanced selectivity, tandem mass spectrometry (MS/MS) can be utilized, which further reduces background noise and improves detection limits. mdpi.comnih.gov

Sample Preparation and Extraction

The initial step in the analysis of this compound from complex matrices is a robust sample preparation protocol. The choice of extraction technique depends on the nature of the sample matrix.

For solid environmental samples like soil and sediment, common extraction methods include Soxhlet extraction, pressurized liquid extraction (PLE), and ultrasound-assisted extraction (UAE). env.go.jp These methods use organic solvents to efficiently remove the analyte from the solid matrix. For aqueous samples such as river or groundwater, solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are frequently used to concentrate the analyte and remove water-soluble interferences. nih.govdtic.mil Dispersive liquid-liquid microextraction (DLLME) is a newer technique that offers high enrichment factors with minimal solvent consumption. researchgate.net

In the context of biological monitoring, the extraction from matrices like blood, urine, or tissue is more intricate. Protein precipitation is often a necessary first step for plasma or serum samples to remove proteins that can interfere with the analysis. europeanpharmaceuticalreview.com For lipophilic compounds like this compound, which may accumulate in fatty tissues, a liquid-liquid extraction with a non-polar solvent or a solid-phase extraction is typically performed after tissue homogenization. nih.gov

Following the initial extraction, a clean-up step is often required to remove co-extracted interfering compounds. This can be achieved using techniques such as column chromatography with adsorbents like silica gel or Florisil. env.go.jp

Integrated Analytical Systems in Practice

An integrated analytical approach for determining this compound in a soil sample might involve an initial ultrasound-assisted extraction with a mixture of acetone (B3395972) and hexane, followed by a clean-up step using a solid-phase extraction cartridge. The purified extract would then be analyzed by gas chromatography coupled with tandem mass spectrometry (GC-MS/MS). This combination of techniques ensures a high degree of selectivity and sensitivity, allowing for the detection of the compound at trace levels.

For a biological sample such as human plasma, the integrated approach could start with protein precipitation, followed by solid-phase extraction to isolate the analyte. The subsequent analysis would likely be performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is well-suited for the analysis of trace contaminants in biological fluids. nih.govshimadzu.com

The tables below present illustrative data on the performance of such integrated analytical methods for compounds structurally similar to this compound, such as other alkylated dinitrobenzenes and nitro-musks, in various complex matrices.

Table 1: Illustrative Performance of Integrated Analytical Methods for a Structurally Similar Compound (e.g., Musk Xylene) in Environmental Matrices

| Matrix | Extraction Method | Clean-up Method | Analytical Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) |

| Soil | Pressurized Liquid Extraction (PLE) | Silica Gel Column | GC-MS/MS | 0.1 µg/kg | 0.5 µg/kg | 85-105 |

| Sediment | Soxhlet Extraction | Florisil Column | GC-MS | 0.5 µg/kg | 2.0 µg/kg | 80-110 |

| River Water | Solid-Phase Extraction (SPE) | - | LC-MS/MS | 1 ng/L | 5 ng/L | 90-105 |

| Wastewater | Liquid-Liquid Extraction (LLE) | SPE | GC-MS/MS | 5 ng/L | 20 ng/L | 88-102 |

Table 2: Illustrative Performance of Integrated Analytical Methods for a Structurally Similar Compound (e.g., Musk Xylene) in Biological Matrices

| Matrix | Extraction Method | Clean-up Method | Analytical Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) |

| Human Plasma | Protein Precipitation & LLE | - | LC-MS/MS | 0.05 ng/mL | 0.2 ng/mL | 92-108 |

| Adipose Tissue | Homogenization & PLE | Gel Permeation Chromatography | GC-MS/MS | 0.5 ng/g | 2.0 ng/g | 87-103 |

| Human Milk | LLE | SPE | GC-MS/MS | 0.1 ng/g (fat weight) | 0.5 ng/g (fat weight) | 90-110 |

| Urine | Dilution & SPE | - | LC-MS/MS | 0.02 ng/mL | 0.1 ng/mL | 95-105 |

These integrated approaches, combining efficient sample preparation with advanced chromatographic and mass spectrometric techniques, are essential for the reliable monitoring of this compound in challenging environmental and biological samples. The continuous development of new extraction materials and more sensitive analytical instrumentation will likely lead to further improvements in detection limits and sample throughput.

Future Research Directions and Translational Applications

Development of Novel and Sustainable Synthetic Routes for Highly Substituted Dinitrobenzenes.

The synthesis of highly substituted dinitrobenzenes, including 1-(2-methylbutan-2-yl)-2,4-dinitrobenzene, often relies on traditional nitration methods using mixtures of nitric and sulfuric acids. youtube.comyoutube.com These methods, while effective, can present challenges in terms of regioselectivity, safety, and environmental impact. Future research will likely focus on developing novel and more sustainable synthetic strategies.

Key areas of investigation will include:

Catalytic Nitration: The use of solid acid catalysts, zeolites, or metal-organic frameworks (MOFs) could offer milder reaction conditions, improved selectivity, and easier catalyst recovery and reuse.

Flow Chemistry: Continuous flow reactors can enhance safety by minimizing the accumulation of hazardous intermediates and allow for precise control over reaction parameters, potentially leading to higher yields and purity.

Alternative Nitrating Agents: Exploring the use of less corrosive and more environmentally benign nitrating agents, such as dinitrogen pentoxide (N₂O₅) or nitronium salts in ionic liquids, could reduce the environmental footprint of the synthesis.

A comparative table of potential synthetic routes is presented below:

| Synthetic Route | Advantages | Disadvantages |

| Conventional (H₂SO₄/HNO₃) | Well-established, readily available reagents. | Harsh conditions, poor selectivity, significant waste generation. |

| Catalytic Nitration | Milder conditions, potential for high selectivity, reusable catalysts. | Catalyst development and optimization required. |

| Flow Chemistry | Enhanced safety, precise process control, scalability. | Higher initial equipment cost. |

| Alternative Nitrating Agents | Potentially greener, novel reactivity. | Reagent availability and cost may be limiting factors. |

In-depth Investigations into Structure-Reactivity Relationships through Combined Experimental and Computational Approaches.

The interplay between the bulky tert-amyl group and the electron-withdrawing nitro groups in this compound is expected to significantly influence its reactivity. A synergistic approach combining experimental studies with computational modeling will be crucial for a comprehensive understanding of these relationships.

Experimental investigations would involve:

Kinetics Studies: Measuring the rates of various reactions, such as nucleophilic aromatic substitution (SNAr), to quantify the electronic and steric effects of the substituents. researchgate.netsemanticscholar.org

Spectroscopic Analysis: Utilizing techniques like NMR, IR, and UV-Vis spectroscopy to probe the electronic structure and conformation of the molecule.

Crystallography: X-ray diffraction studies can provide precise information about the molecular geometry, including bond lengths, bond angles, and the orientation of the nitro and tert-amyl groups.

Computational modeling using Density Functional Theory (DFT) and other quantum chemical methods can:

Calculate molecular properties such as electrostatic potential surfaces, frontier molecular orbital energies, and charge distributions to rationalize observed reactivity. bohrium.com

Simulate reaction pathways and transition states to elucidate reaction mechanisms and predict activation energies.

Predict spectroscopic properties to aid in the interpretation of experimental data.

Leveraging Machine Learning and Artificial Intelligence for Predictive Modeling of Chemical Behavior and Properties.

Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools in chemical research for predicting the properties and behavior of molecules. researchgate.netchemrxiv.orgrsc.org For this compound and other substituted nitroaromatics, ML models can be trained on existing datasets to predict a range of properties.

Potential applications of ML and AI include:

Quantitative Structure-Property Relationship (QSPR) Modeling: Developing models to predict physical properties like melting point, boiling point, and solubility, as well as reactivity parameters.

Toxicity and Environmental Fate Prediction: Predicting the potential toxicity and environmental impact of these compounds, which is crucial for risk assessment. acs.org

Accelerating Discovery: Using predictive models to screen virtual libraries of related compounds for desired properties, thereby accelerating the discovery of new materials with specific functionalities.

The table below outlines some key molecular descriptors that can be used as features for ML models:

| Descriptor Type | Examples |

| Topological | Molecular connectivity indices, Wiener index. |

| Geometrical | Molecular surface area, volume, shape indices. |

| Quantum Chemical | HOMO/LUMO energies, dipole moment, partial charges. chemrxiv.org |

| Constitutional | Molecular weight, atom counts, functional group counts. |

Exploration of the Role of Steric Bulk in Tuning Chemical Reactivity and Selectivity in Substituted Nitroaromatics.

The tert-amyl group in this compound introduces significant steric hindrance around the aromatic ring. numberanalytics.comnumberanalytics.com This steric bulk can have a profound impact on the molecule's reactivity and selectivity in various chemical transformations.

Future research in this area will aim to:

Control Regioselectivity: Investigate how the bulky substituent directs incoming reagents to specific positions on the aromatic ring, potentially leading to highly selective synthetic transformations. youtube.com For example, in electrophilic aromatic substitution reactions, the bulky group is expected to favor substitution at the less sterically hindered positions. numberanalytics.com

Influence Reaction Rates: Quantify the extent to which steric hindrance slows down or accelerates reaction rates compared to less bulky analogues. numberanalytics.com

Stabilize Reactive Intermediates: Explore the possibility of the bulky group providing kinetic stabilization to reactive intermediates, allowing for their isolation and characterization.

Innovations in Environmental Remediation Technologies Specifically Tailored for Persistent Dinitrobenzene Contaminants.

Nitroaromatic compounds, including dinitrobenzenes, are known environmental contaminants that can be persistent and toxic. epa.govcswab.org The development of effective remediation technologies is therefore of significant importance. The specific structure of this compound may require tailored remediation strategies.

Future research directions in this area include:

Bioremediation: Investigating the potential of microorganisms to degrade this compound. The bulky alkyl group might affect the enzymatic degradation pathways.

Advanced Oxidation Processes (AOPs): Exploring the use of AOPs, such as ozonation, Fenton and photo-Fenton processes, and photocatalysis, for the efficient degradation of this persistent contaminant.

Adsorption Technologies: Developing novel adsorbent materials, such as modified activated carbons, biochar, or nanomaterials, with high affinity and capacity for the removal of this compound from contaminated water and soil. nih.govresearchgate.net

The following table summarizes potential remediation technologies:

| Remediation Technology | Mechanism | Advantages |

| Bioremediation | Microbial degradation. | Cost-effective, environmentally friendly. |

| Advanced Oxidation Processes | Generation of highly reactive hydroxyl radicals. | Rapid and non-selective degradation of pollutants. |

| Adsorption | Physical or chemical binding to a solid surface. | High removal efficiency, potential for adsorbent regeneration. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。